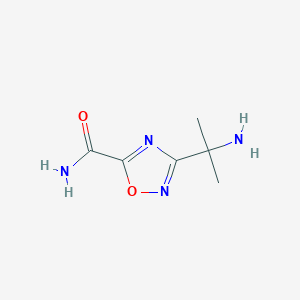

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-6(2,8)5-9-4(3(7)11)12-10-5/h8H2,1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMPVUCUGGRPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-62-3 | |

| Record name | 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and effective method to prepare 1,2,4-oxadiazoles, including the target compound, involves the reaction between an amidoxime and a carboxylic acid derivative (e.g., ester, acid chloride, or activated acid):

- Mechanism : The amidoxime (R-C(=NOH)-NH2) reacts with an activated carboxylic acid derivative to form an intermediate that cyclizes to the 1,2,4-oxadiazole ring.

- Catalysts and Activators : Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), or TBTU improves yields and reaction rates.

- Reaction Conditions : Typically carried out at room temperature to moderate heating (up to 100 °C) in solvents like DMF or DMSO.

- Yields : Good to excellent yields (61–93%) have been reported for related 3,5-disubstituted 1,2,4-oxadiazoles using this approach.

Example Protocol (adapted from):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Amidoxime (1 mmol), carboxylic acid (1 mmol), EDC (1.5 mmol), HOAt (0.7 mL, 20% in DMF), room temp, 24 h | Formation of intermediate |

| 2 | Triethylamine (1 mmol), heat at 100 °C for 3 h | Cyclodehydration to oxadiazole |

| 3 | Workup with water and extraction with CHCl3 | Isolation of pure product |

This method is suitable for the preparation of this compound by selecting appropriate amidoxime and carboxylic acid precursors.

One-Pot Synthesis from Nitriles and Amidoximes

An alternative approach involves the in situ formation of amidoximes from nitriles and hydroxylamine hydrochloride, followed by cyclization with carboxylic acids:

- Procedure : Nitrile is reacted with NH2OH·HCl and triethylamine in ethanol to form amidoxime; then carboxylic acid and coupling reagents are added for cyclization.

- Advantages : Avoids isolation of amidoxime intermediates; suitable for parallel synthesis.

- Yields : Moderate to good yields (~66%) reported.

This method is adaptable for synthesizing various 3,5-disubstituted 1,2,4-oxadiazoles including the target compound when starting from the corresponding nitrile and carboxylic acid.

Reaction of S-Trihalomethyl-1,2,4-oxadiazoles with Amines

A historic and patented method involves the substitution of trihalomethyl groups on 1,2,4-oxadiazoles with amines to form 5-amino-1,2,4-oxadiazoles:

- Process : React S-trihalomethyl-1,2,4-oxadiazole derivatives with the desired amine under controlled conditions.

- Application : Preparation of 3-alkyl-5-amino-1,2,4-oxadiazoles and related compounds.

- Limitations : Requires pre-synthesized trihalomethyl oxadiazoles; may involve harsh conditions.

This method is less commonly used for the specific target compound but provides a route to 5-amino-substituted oxadiazoles.

Tandem Reactions and Novel Catalytic Approaches

Recent developments include:

- Tandem reactions of nitroalkenes with arenes and nitriles in the presence of superacids like triflic acid (TfOH), yielding 1,2,4-oxadiazoles rapidly with high yields (~90%).

- One-pot activation of carboxylic acids by Vilsmeier reagents facilitating amidoxime cyclization.

While these methods are innovative and efficient, their applicability to the target compound specifically requires substrate compatibility with strong acids or reagents.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Activated Carboxylic Acid | Amidoxime, EDC/DCC, Carboxylic acid | Room temp to 100 °C, 24 h | 61–93 | Simple, good yields, mild conditions | Purification can be challenging |

| One-Pot Nitrile + Amidoxime Formation | Nitrile, NH2OH·HCl, TEA, Carboxylic acid, EDC | Ethanol, 70 °C, 16 h + 100 °C, 3 h | ~66 | Avoids isolation of amidoxime | Slightly lower yields, longer time |

| S-Trihalomethyl Oxadiazole + Amine | Trihalomethyl oxadiazole, amine | Variable, may require heating | Moderate to high | Direct amination, useful for 5-amino derivatives | Requires pre-made trihalomethyl oxadiazole |

| Tandem Nitroalkene + Nitrile + Arene | Nitroalkene, nitrile, TfOH | 10 min, room temp | ~90 | Very fast, high yield | Requires acid-resistant substrates |

Research Findings and Optimization Notes

- Use of coupling reagents like EDC and additives such as HOAt significantly enhances amidoxime cyclization efficiency.

- Triethylamine is commonly employed to promote cyclodehydration.

- Reaction solvent choice (DMF, DMSO, ethanol) affects solubility and reaction rate.

- One-pot methods improve operational simplicity and reduce purification steps.

- Tandem and superacid catalyzed methods offer rapid synthesis but may limit substrate scope due to harsh conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Biological Activities

The oxadiazole ring system has been recognized for its diverse biological activities, making it a valuable scaffold in drug discovery. The following sections highlight specific applications and case studies related to 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study evaluated various oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives demonstrated IC₅₀ values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 9a | MCF-7 | 0.48 |

| 9b | HCT-116 | 0.19 |

These findings underscore the significance of structural modifications in enhancing biological activity.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of oxadiazole derivatives. Research has indicated that modifications to the oxadiazole ring can lead to compounds with potent antibacterial and antifungal properties. For example:

- A derivative of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole was tested against various bacterial strains and exhibited promising results, indicating the potential for development into antimicrobial agents .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have shown efficacy in reducing inflammation markers in vitro and in vivo models:

- Studies have reported that specific derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their therapeutic potential in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a series of novel oxadiazole derivatives based on the 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole framework. These compounds were evaluated for their biological activities against various cancer cell lines:

- The most potent derivatives showed significant antiproliferative activity with IC₅₀ values ranging from 0.11 to 48.37 µM across different cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of oxadiazole derivatives revealed that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring significantly enhanced anticancer activity:

| Modification | Effect on Activity |

|---|---|

| EWG at para position | Increased potency |

| Electron-donating groups (EDGs) | Decreased potency |

This information is crucial for guiding future synthetic efforts towards more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Functional Group Impact on Properties

- Hydrogen Bonding: The carboxamide group in the target compound and analogs (e.g., C6H9N5O3 ) facilitates hydrogen bonding, crucial for target binding. The 2-aminopropan-2-yl group introduces a tertiary amine, which may improve membrane permeability compared to primary amines .

- Solubility : Hydrochloride salts (e.g., C6H13Cl2N3O ) exhibit better solubility than free bases. Conversely, lipophilic groups like phenylsulfonylmethyl (C12H14N4O4S ) reduce aqueous solubility but enhance blood-brain barrier penetration.

- Steric Effects : Bulky substituents, such as biphenyl (C24H20N4O4 ), may hinder binding to compact active sites but improve selectivity for larger pockets.

Biological Activity

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- CAS Number : 1394041-62-3

Antimicrobial Activity

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of biofilm formation and interference with gene transcription linked to bacterial virulence factors .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | MRSA | 32 µg/mL |

| B | E. coli | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using L929 normal cell lines have demonstrated that certain derivatives of oxadiazoles can exhibit low toxicity while enhancing cell viability at specific concentrations. For example, a study found that some derivatives increased cell viability significantly at lower concentrations, suggesting a potential for selective targeting in cancer therapy .

Table 2: Cytotoxicity of Selected Oxadiazole Derivatives

| Compound | Concentration (µM) | Cell Viability (%) after 48h |

|---|---|---|

| D | 6 | 120 |

| E | 12 | 115 |

| F | 100 | 92 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The presence of the -N=CO group in the oxadiazole structure is crucial for its antimicrobial activity, as it may inhibit essential bacterial enzymes or disrupt cellular processes.

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro against various cancer cell lines, including ovarian and renal cancers. The selectivity towards cancer cells while sparing normal cells is a significant advantage .

Case Studies

A notable study explored the synthesis and biological evaluation of several oxadiazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of precursors like amidoximes and activated carbonyl derivatives. For example, similar oxadiazole derivatives are synthesized using one-pot multicomponent reactions under reflux with catalysts like acetic acid . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and stoichiometric ratios. Design of Experiments (DoE) can systematically identify critical parameters (e.g., reaction time, catalyst loading) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Use FT-IR to confirm functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹, carboxamide N–H at ~3300 cm⁻¹). ¹H/¹³C NMR resolves structural details (e.g., aminopropane protons at δ 1.2–1.5 ppm). Mass spectrometry (HRMS) verifies molecular mass, while elemental analysis validates purity (>95%). X-ray crystallography may resolve stereochemistry if crystalline .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology : Screen for antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi). Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Molecular docking can predict binding affinity to targets like kinases or enzymes (e.g., COX-2, EGFR) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology : Employ quantum chemical calculations (DFT, MP2) to model reaction pathways and transition states, identifying energetically favorable modifications. Molecular dynamics simulations predict binding stability with biological targets. Tools like AutoDock Vina or Schrödinger Suite optimize substituent interactions (e.g., adding electron-withdrawing groups to improve binding) .

Q. How should researchers address contradictory results in biological activity across different assays?

- Methodology : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity tests). Use statistical modeling (ANOVA, Tukey’s HSD) to isolate confounding factors. Replicate studies under standardized conditions .

Q. What strategies improve the atom economy and sustainability of its synthesis?

- Methodology : Replace toxic solvents (DMF) with green alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., nano-catalysts, enzymatic catalysis) reduce waste. Flow chemistry enhances reproducibility and scalability. Lifecycle assessment (LCA) quantifies environmental impact .

Q. How can AI and machine learning accelerate reaction optimization?

- Methodology : Train neural networks on reaction datasets to predict optimal conditions (e.g., temperature, solvent). Platforms like ICReDD integrate computational predictions with robotic experimentation for high-throughput screening. AI-driven tools (e.g., COMSOL Multiphysics) simulate reactor dynamics to minimize trial-and-error .

Q. What advanced structural analogs show promise in overcoming pharmacokinetic limitations?

- Methodology : Synthesize analogs with improved logP (e.g., substituting methyl groups with trifluoromethyl for enhanced lipophilicity). Evaluate metabolic stability via liver microsome assays. Pharmacophore modeling identifies critical motifs (e.g., oxadiazole-carboxamide core) for maintaining activity while reducing toxicity .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.